methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate
Beschreibung
Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group, a nitrocarbamimidothioate moiety, and a methyl group, making it a versatile molecule for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H9F2N3O2S |
|---|---|
Molekulargewicht |
261.25 g/mol |
IUPAC-Name |
methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate |
InChI |
InChI=1S/C9H9F2N3O2S/c1-17-9(13-14(15)16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
JCXZAKLKVFUAFT-UHFFFAOYSA-N |
Isomerische SMILES |
CS/C(=N\[N+](=O)[O-])/NCC1=C(C=CC=C1F)F |
Kanonische SMILES |
CSC(=N[N+](=O)[O-])NCC1=C(C=CC=C1F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,6-difluorobenzyl chloride with thiourea under basic conditions to form the corresponding thiourea derivative. This intermediate is then reacted with methyl isocyanate and nitric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2,6-difluorophenyl)methyl]-2,2-difluoro-2H-1,3-benzodioxol-5-amine
- N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
Uniqueness
Methyl N-[(2,6-difluorophenyl)methyl]-N’-nitrocarbamimidothioate is unique due to its combination of a nitrocarbamimidothioate moiety and a difluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
